molecular formula C28H23BrO10 B11813479 (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Cat. No.: B11813479
M. Wt: 599.4 g/mol
InChI Key: YDSFMOVOFRUDHZ-WLGPCAMQSA-N
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Description

(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxycarbonyl group attached to a tetrahydro-2H-pyran ring. The tribenzoate groups further enhance its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps. One common method includes the protection of hydroxyl groups, bromination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different carbonyl or methylene compounds.

Scientific Research Applications

(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom and tribenzoate groups differentiates it from other similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C28H23BrO10

Molecular Weight

599.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H23BrO10/c1-35-27(33)22-20(36-24(30)17-11-5-2-6-12-17)21(37-25(31)18-13-7-3-8-14-18)23(28(29,34)39-22)38-26(32)19-15-9-4-10-16-19/h2-16,20-23,34H,1H3/t20-,21-,22-,23+,28+/m0/s1

InChI Key

YDSFMOVOFRUDHZ-WLGPCAMQSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1C(C(C(C(O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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